molecular formula C23H26O6Si B583525 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate CAS No. 1330249-25-6

3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate

Cat. No. B583525
M. Wt: 426.54
InChI Key: CKOSWKPQHZOZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate” is a complex organic molecule. It contains a benzopyran ring, which is a type of heterocyclic compound, and a phenyl group that is modified with a tert-Butyl(dimethyl)silyl ether .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The tert-Butyl(dimethyl)silyl ether is a common protecting group in organic synthesis, often used to protect hydroxyl groups .

Scientific Research Applications

Enhancing Drug Cytotoxicity

A study focused on synthesizing enantiomerically pure disubstituted tetrahydropyrans with various functional groups, including the tert-butyl dimethyl silyl group. This group was found to play a significant role in modulating cytotoxic activity against human tumor cells, such as HL60 human leukemia cells and MCF7 human breast cancer cells (Donadel et al., 2005).

Biological Activity and Antimicrobial Screening

Synthesis of certain biologically active compounds involving the tert-butyl dimethyl silyl group demonstrated significant antimicrobial activity. These compounds included derivatives of 4-[1-(2H-[1]-4-hydroxy-2-oxo-benzopyran-3-yl)methylidene]-2-phenyl-4H-oxazol-5-ones and [1,2,4]triazine-6-one derivatives, which were evaluated for their antimicrobial properties (Mulwad & Satwe, 2006).

Synthesis of Cyclic Analogues

The synthesis of cyclic analogues of mevalonic acid involved the use of tert-butyl esters. The compounds synthesized, including the tert-butyl dimethyl silyl group, showed inhibition of acetate incorporation in cholesterol and fatty acids in rat liver slices. However, they lacked specific inhibitory activity on HMG-CoA reductase (Carganico, Cozzi, & Orsini, 1983).

Natriuretic and Uricosuric Activities

Research on substituted [(4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids revealed potent natriuretic and uricosuric activities in certain compounds. This included the study of di- and tri-substituted acids and related compounds, establishing a structure-activity relationship (Kitagawa et al., 1991).

properties

IUPAC Name

[3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-7-hydroxy-4-oxochromen-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O6Si/c1-14(24)28-20-12-16(25)11-19-21(20)22(26)18(13-27-19)15-7-9-17(10-8-15)29-30(5,6)23(2,3)4/h7-13,25H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOSWKPQHZOZFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O[Si](C)(C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746936
Record name 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate

CAS RN

1330249-25-6
Record name 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate
Reactant of Route 2
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate
Reactant of Route 3
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate
Reactant of Route 4
Reactant of Route 4
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate
Reactant of Route 5
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate
Reactant of Route 6
3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.